molecular formula C11H9N3 B3055805 4-Pyridinamine, N-(4-pyridinylmethylene)- CAS No. 67038-99-7

4-Pyridinamine, N-(4-pyridinylmethylene)-

Cat. No.: B3055805
CAS No.: 67038-99-7
M. Wt: 183.21 g/mol
InChI Key: DONXMIPTIONDNB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .


Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, they can be intercalated into layered inorganic compounds, which might serve as the host carriers . They can also react with carboxylate ligands to form metal–organic frameworks .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by factors such as the presence of substituents on the pyridine ring. For instance, the presence of fluorine can affect the compound’s electrochemical properties .

Scientific Research Applications

Corrosion Inhibition

(E)-N,1-Di(pyridin-4-yl)methanimine derivatives have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. Research demonstrates that these compounds reduce the cathodic area without altering the cathodic reaction mechanism, and their effectiveness increases with concentration. The compounds' adsorption on mild steel surfaces follows the Langmuir isotherm model, indicating a correlation between their molecular structure and anticorrosion activity (El Aatiaoui et al., 2021).

Catalysis in Polymerization

These compounds have been utilized in the synthesis of palladium(II) complexes, which show high catalytic activity in the polymerization of methyl methacrylate. The complexes exhibit a distorted square planar geometry, contributing to their efficiency in polymerization processes (Kim et al., 2014).

Transfer Hydrogenation

Ruthenium-cymene complexes containing pyridine-derived aldiimine ligands have been synthesized and characterized for their application in the transfer hydrogenation of aryl ketones. These complexes have shown good catalytic activity and productivity in this process, demonstrating potential in catalytic applications (Ramos et al., 2019).

Antibacterial Potential

N-Substituted derivatives of (E)-N,1-Di(pyridin-4-yl)methanimine have been explored for their antibacterial properties. Quantitative structure-activity relationship (QSAR) studies reveal that electronic, steric, and lipophilic parameters correlate with antibacterial activity, suggesting these compounds' potential in developing new antibacterial agents (Mullani & Disouza, 2015).

Mechanism of Action

The mechanism of action of pyridine derivatives can vary depending on their structure and the specific application. For example, some pyridine derivatives have been studied for their potential use in non-linear optics .

Future Directions

The future directions in the study of pyridine derivatives could involve exploring their potential applications in various fields, such as materials science and medicinal chemistry. For instance, pyridine derivatives have been studied for their potential use in non-linear optics and as protein kinase inhibitors .

Properties

IUPAC Name

N,1-dipyridin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONXMIPTIONDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506163
Record name (E)-N,1-Di(pyridin-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67038-99-7
Record name (E)-N,1-Di(pyridin-4-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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